molecular formula C13H19N B8767419 (2R)-2-benzylazepane CAS No. 68840-81-3

(2R)-2-benzylazepane

Cat. No.: B8767419
CAS No.: 68840-81-3
M. Wt: 189.30 g/mol
InChI Key: GCXJNDWBSJHSGC-UHFFFAOYSA-N
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Description

(2R)-2-benzylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azepane ring. Azepanes are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-benzylazepane typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-benzyl-azepan-2-one using reducing agents such as lithium aluminum hydride. Another approach involves the cyclization of N-benzyl-1,6-diaminohexane under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of benzyl-substituted azepinones or the catalytic cyclization of linear precursors. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-benzylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(2R)-2-benzylazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-benzylazepane involves its interaction with specific molecular targets, such as ion channels and receptors in the central nervous system. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    Azepane: The parent compound without the benzyl group.

    Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.

    Silepane: A seven-membered ring containing a silicon atom.

    Phosphepane: A seven-membered ring containing a phosphorus atom.

    Thiepane: A seven-membered ring containing a sulfur atom.

Uniqueness: (2R)-2-benzylazepane is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.

Properties

CAS No.

68840-81-3

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-benzylazepane

InChI

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

GCXJNDWBSJHSGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=C2

Origin of Product

United States

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